N,N'-Dimethyl-N-cyanoacetylurea
Overview
Description
N,N’-Dimethyl-N-cyanoacetylurea: is a chemical compound with the molecular formula C₆H₉N₃O₂ . It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of both cyano and urea functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-N-cyanoacetylurea can be synthesized through the reaction of cyanoacetic acid with N,N’-dimethylurea in the presence of acetic anhydride. The reaction typically occurs at temperatures ranging from 95 to 100°C with a mean residence time of 15 minutes . The process involves mixing cyanoacetic acid and N,N’-dimethylurea at room temperature without a solvent, followed by the addition of acetic anhydride .
Industrial Production Methods: On an industrial scale, the continuous production of N,N’-Dimethyl-N-cyanoacetylurea involves the same reactants and conditions as the laboratory synthesis. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethyl-N-cyanoacetylurea undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with amines to form heterocyclic compounds.
Substitution Reactions: The cyano group in N,N’-Dimethyl-N-cyanoacetylurea can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of amines and catalysts such as dimethylformamide and dicyclohexyl carbodiimide.
Substitution Reactions: Can be carried out using various nucleophiles in the presence of suitable solvents and catalysts.
Major Products:
Heterocyclic Compounds: Formed through condensation reactions with amines.
Substituted Derivatives: Resulting from substitution reactions involving the cyano group.
Scientific Research Applications
N,N’-Dimethyl-N-cyanoacetylurea has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceuticals: Serves as a precursor in the production of drugs and other bioactive molecules.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-cyanoacetylurea involves its reactivity with nucleophiles and electrophiles due to the presence of cyano and urea functional groups. The compound can form stable intermediates that facilitate the formation of heterocyclic structures and other complex molecules. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reactants and the reaction conditions.
Comparison with Similar Compounds
Cyanoacetylurea: Shares the cyano and urea functional groups but lacks the dimethyl substitution.
1,3-Dimethylcyanoacetylurea: Similar structure but with different substitution patterns.
Uniqueness: N,N’-Dimethyl-N-cyanoacetylurea is unique due to its specific substitution pattern, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and form diverse products sets it apart from other similar compounds.
Properties
IUPAC Name |
2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8-6(11)9(2)5(10)3-4-7/h3H2,1-2H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEIAMRYPAJZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068189 | |
Record name | N,N'-Dimethyl-N-cyanoacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39615-79-7 | |
Record name | N-(Cyanoacetyl)-N,N′-dimethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39615-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-cyano-N-methyl-N-((methylamino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039615797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Dimethyl-N-cyanoacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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